Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide
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Overview
Description
Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide is an organophosphorus compound with the molecular formula C18H21O3P It is characterized by the presence of a phosphane oxide group attached to a diphenyl moiety and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide typically involves the reaction of diphenylphosphine with a suitable tetrahydrofuran derivative under controlled conditions. One common method includes the use of diphenylphosphine and tetrahydrofuran-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphane oxide group. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, targeting the phosphane oxide group to yield the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, especially at the tetrahydrofuran ring. Nucleophilic substitution can be facilitated using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, facilitating various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphane oxide group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various biochemical transformations. Pathways involved include inhibition of specific enzymes, modulation of receptor activity, and participation in redox reactions .
Comparison with Similar Compounds
Diphenylphosphine oxide: Lacks the tetrahydrofuran ring, making it less versatile in certain applications.
Triphenylphosphine oxide: Contains three phenyl groups instead of two, leading to different steric and electronic properties.
Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-2-carbaldehyde share structural similarities but lack the phosphane oxide group.
Uniqueness: Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide is unique due to the combination of the phosphane oxide group and the tetrahydrofuran ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-(diphenylphosphorylmethoxymethyl)oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O3P/c19-22(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-20-14-16-8-7-13-21-16/h1-6,9-12,16H,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSNNRBHMIRWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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